Enhanced Anticancer Potency of 7-Amino-6-Bromoisoquinoline-5,8-Quinone Versus Etoposide
In a direct in vitro evaluation, the 6-bromo-substituted derivative, 7-amino-6-bromoisoquinoline-5,8-quinone (compound 13), demonstrated superior cytotoxic activity compared to the established anticancer agent etoposide. This establishes a clear potency benchmark for this class of compound. [1]
| Evidence Dimension | In vitro Cytotoxicity |
|---|---|
| Target Compound Data | IC50: 0.21–0.49 μM |
| Comparator Or Baseline | Etoposide (IC50 not explicitly provided in abstract but stated as 'lower than') |
| Quantified Difference | 6-bromo derivative is more potent (lower IC50) than etoposide |
| Conditions | MTT assay against a panel of human cancer cell lines (AGS, SK-MES-1, J82, HL-60) |
Why This Matters
This head-to-head data justifies the selection of 6-bromoisoquinoline as a precursor for developing analogs with potentially higher efficacy than a clinical standard.
- [1] Delgado, V.; Ibacache, A.; Theoduloz, C.; Valderrama, J.A. (2012). Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Molecules, 17(6), 7042-7056. View Source
